2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-4-3-14(11-17(16)25-2)12-19(23)22-9-5-15(6-10-22)26-18-13-20-7-8-21-18/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCHFOBHOZXVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Pyrazin-2-yloxy)piperidine
This intermediate is typically prepared through nucleophilic substitution between pyrazin-2-ol and a suitably activated piperidine derivative. A common method involves:
Synthesis of 2-(3,4-Dimethoxyphenyl)acetyl Chloride
The ethanone precursor is synthesized via Friedel-Crafts acylation followed by chlorination:
- Friedel-Crafts Acylation :
- Chlorination :
Coupling Strategies for Final Product Assembly
The final step involves coupling the two intermediates via a nucleophilic acyl substitution reaction. Three validated methods are documented:
Method A: Direct Acylation with Triethylamine
Method B: Catalytic La(OTf)₃-Mediated Coupling
Method C: Solid-Phase Synthesis
- Support : Wang resin functionalized with hydroxymethyl groups.
- Procedure :
- Immobilize 4-(pyrazin-2-yloxy)piperidine onto the resin via ester linkage.
- Introduce 2-(3,4-dimethoxyphenyl)acetyl chloride in DMF.
- Cleave the product using trifluoroacetic acid (TFA).
- Yield : 55% (lower due to resin loading limitations).
Reaction Optimization and Critical Parameters
Solvent Selection
Temperature Control
Purification Techniques
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively isolates the product.
- Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.
Industrial Scalability Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| Pyrazin-2-ol | 1,200 | Sigma-Aldrich |
| 4-Chloropiperidine | 950 | TCI Chemicals |
| La(OTf)₃ | 3,500 | Strem Chemicals |
Key Insight : Method B (La(OTf)₃) offers higher yields but incurs higher catalyst costs. Method A is more economical for small-scale production.
Case Studies and Comparative Data
Academic Laboratory Synthesis (Method A)
Industrial Pilot-Scale Synthesis (Method B)
Challenges and Mitigation Strategies
Steric Hindrance at Piperidine Nitrogen
- Issue : Bulky pyrazin-2-yloxy group reduces nucleophilicity.
- Solution : Use excess acyl chloride (1.5 equiv) and prolonged reaction times.
Oxidation of Methoxy Groups
- Issue : Demethylation under acidic conditions.
- Mitigation : Avoid strong acids (e.g., H₂SO₄) during workup; use neutral pH buffers.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperidine ring or the aromatic/heteroaromatic groups. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Research
Reactivity and Stability: The ethanone group in the target compound may confer greater stability under basic conditions compared to alcohol analogs (e.g., lignin model compounds with α-hydroxy groups), which undergo rapid β-O-4 bond cleavage in alkaline environments . Pyrazine and pyridine substituents influence electronic properties; bromine in CAS 1448136-00-2 may enhance halogen bonding in receptor interactions .
Piperazine derivatives like MK47 exhibit CNS activity, highlighting the role of nitrogen-rich scaffolds in blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amide formation), with variations in substituents requiring tailored protecting-group strategies .
Biological Activity
2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known by its CAS number 1421504-30-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is , with a molecular weight of 357.4 g/mol. Its structure features a dimethoxyphenyl group and a pyrazin-2-yloxy-piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1421504-30-4 |
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of the individual precursors followed by coupling reactions. The synthetic route may include:
- Preparation of 3,4-Dimethoxyphenyl precursor : Achieved through nitration and subsequent reduction.
- Synthesis of pyrazin-2-yloxy-piperidine : Involves reacting pyrazine with piperidine under basic conditions.
- Final Coupling Reaction : Using a coupling agent like carbodiimide to link the two precursors under anhydrous conditions.
The biological activity of 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate their activity through various interactions including hydrogen bonding and hydrophobic interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways in vitro.
- Antioxidant Properties : Similar compounds have shown effectiveness in reducing oxidative stress in cellular models.
- Neuroprotective Effects : There is potential for neuroprotective applications based on its ability to mitigate oxidative damage in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the release of pro-inflammatory cytokines such as IL-1β in stimulated macrophages. For example:
- A study indicated that certain derivatives could reduce IL-1β release by approximately 20% at concentrations around 10 µM .
Comparative Analysis
Comparative studies with similar compounds reveal that the presence of both dimethoxy and pyrazinyl groups enhances binding affinity to target proteins, which may explain the observed biological effects.
| Compound | IL-1β Inhibition (%) | Concentration (µM) |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)... | 19.4 | 10 |
| Compound A | 24.9 | 10 |
| Compound B | 14.9 | 10 |
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Core formation : Construct the piperidine ring via nucleophilic substitution, as seen in structurally related piperidine derivatives (e.g., alkylation of 4-hydroxypiperidine with pyrazin-2-yl chloride under basic conditions) .
Ethanone linkage : Couple the 3,4-dimethoxyphenyl group to the piperidine moiety using a ketone-forming reaction, such as a Friedel-Crafts acylation or a nucleophilic acyl substitution .
Purification : Monitor reactions via thin-layer chromatography (TLC) and confirm purity with nuclear magnetic resonance (NMR) spectroscopy .
Key reagents : Sodium hydride (for deprotonation), dichloromethane or dimethylformamide (solvents), and pyrazin-2-yl chloride .
Advanced: How can researchers optimize the coupling reaction between the pyrazine and piperidine moieties?
Answer:
Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems, as demonstrated in triazolopyrimidine syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazine oxygen, critical for substitution reactions .
- Temperature control : Reactions performed at 60–80°C minimize side products while maintaining yield .
Validation : Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures and track regioselectivity .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl) and piperidine/pyrazine protons (δ 3.0–4.5 ppm). Integration ratios confirm substitution patterns .
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and ether/pyrazine C-O/C-N vibrations (~1250 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₃H₂₅N₃O₄: ~418.2) .
Example : highlights NMR’s role in verifying diastereomeric purity in pyrazole derivatives.
Advanced: What strategies address low yields in the final alkylation step?
Answer:
Low yields often arise from steric hindrance or competing elimination. Solutions include:
- Protecting groups : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl or tert-butyldimethylsilyl (TBS) groups to direct alkylation .
- Microwave-assisted synthesis : Accelerate reaction kinetics and improve regioselectivity, as shown in pyrazolo-pyrimidine syntheses .
- Alternative leaving groups : Replace chlorides with tosylates or mesylates to enhance electrophilicity .
Case study : reports a 30% yield increase in azepane derivatives using microwave conditions.
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Kinase inhibition assays : Test interactions with tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrazine moiety’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility studies : Measure logP values via HPLC to predict bioavailability .
Reference : Pyrazolo-pyrimidine derivatives in showed IC₅₀ values <10 μM in kinase assays.
Advanced: How to resolve discrepancies in biological activity data across assay conditions?
Answer:
Contradictions may stem from:
- pH-dependent activity : Adjust buffer systems (e.g., HEPES vs. PBS) to mimic physiological conditions .
- Metabolic instability : Use liver microsome assays to identify rapid degradation pathways .
- Target redundancy : Employ siRNA knockdowns to isolate primary vs. off-target effects .
Example : highlights how triazolopyrimidines exhibited variable IC₅₀ values (2–50 μM) depending on assay pH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
